molecular formula C12H12O5 B182558 Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate CAS No. 81581-27-3

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate

Cat. No.: B182558
CAS No.: 81581-27-3
M. Wt: 236.22 g/mol
InChI Key: UGSBCTHYWAADNY-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate is an organic compound that features a benzo[d][1,3]dioxole moiety

Mechanism of Action

Mode of Action:

The mode of action refers to the functional or anatomical changes at a cellular level induced by exposure to a substance. In the case of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate, it likely interacts with specific cellular components, leading to downstream effects. These interactions could involve enzymatic inhibition, receptor modulation, or interference with metabolic pathways .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate plays a crucial role in biochemical reactions due to its interaction with specific enzymes, proteins, and other biomolecules. This compound is known to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions are significant because COX enzymes are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. The compound’s ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, this compound has been shown to interact with various cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and cause cell cycle arrest at the S phase . These effects are crucial for its potential use as an anticancer agent. Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, it interacts with tubulin, a protein involved in microtubule formation, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . These interactions highlight the compound’s potential as both an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to the compound has been observed to maintain its efficacy in inducing apoptosis and cell cycle arrest in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit COX enzymes and reduce inflammation without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal issues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolites can then be excreted from the body or further processed by other metabolic pathways. The compound’s effects on metabolic flux and metabolite levels are still being studied to understand its full impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . These interactions affect the compound’s localization and accumulation within cells, influencing its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various cellular components . Additionally, it may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate typically involves the esterification of 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-(benzo[d][1,3]dioxol-4-yl)-3-oxopropanoate: Similar structure but with the benzo[d][1,3]dioxole moiety attached at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized applications in various fields .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSBCTHYWAADNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373430
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81581-27-3
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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